Cas no 1805978-82-8 (2-Amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylic acid)

2-Amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylic acid
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- Inchi: 1S/C8H8F3N3O3/c9-8(10,11)17-4-1-3(2-12)14-6(13)5(4)7(15)16/h1H,2,12H2,(H2,13,14)(H,15,16)
- InChI Key: YFNHSLVCQAQQMM-UHFFFAOYSA-N
- SMILES: FC(OC1=CC(CN)=NC(=C1C(=O)O)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 287
- Topological Polar Surface Area: 112
- XLogP3: -1.6
2-Amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022003288-1g |
2-Amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylic acid |
1805978-82-8 | 97% | 1g |
$1,696.80 | 2022-04-01 | |
Alichem | A022003288-500mg |
2-Amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylic acid |
1805978-82-8 | 97% | 500mg |
$970.20 | 2022-04-01 |
2-Amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylic acid Related Literature
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
Additional information on 2-Amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylic acid
2-Amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylic Acid: A Comprehensive Overview
2-Amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylic acid, also known by its CAS registry number 1805978-82-8, is a complex organic compound with a unique structure that combines multiple functional groups. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its structure features a pyridine ring substituted with amino, aminomethyl, trifluoromethoxy, and carboxylic acid groups, making it a versatile molecule for chemical modifications and functionalization.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyridine core. Recent advancements in synthetic chemistry have enabled more efficient routes to construct this molecule, often utilizing catalytic methods or microwave-assisted synthesis to enhance yield and purity. The presence of the trifluoromethoxy group imparts unique electronic and steric properties to the molecule, which are crucial for its reactivity and biological activity.
One of the most promising applications of 2-Amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylic acid lies in its use as an intermediate in drug discovery. The carboxylic acid group can be readily modified to form amides or esters, enabling the creation of bioisosteric analogs with improved pharmacokinetic profiles. Recent studies have demonstrated its potential as a lead compound in the development of inhibitors for various enzymes, including kinases and proteases.
In addition to its pharmaceutical applications, this compound has shown utility in agrochemical research. The trifluoromethoxy group is known to confer resistance to certain herbicides, making this compound a valuable tool in the design of selective herbicides with reduced environmental impact. Furthermore, its amino groups can be exploited for the synthesis of chelating agents or ligands in metal complexes, which have applications in catalysis and sensing technologies.
The physical and chemical properties of CAS 1805978-82-8 have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its conformational flexibility, solubility behavior, and thermal stability, which are critical parameters for its practical applications.
Recent research has also focused on the biological evaluation of this compound. In vitro assays have revealed its ability to modulate cellular signaling pathways involved in inflammation and oxidative stress, suggesting potential therapeutic benefits in conditions such as neurodegenerative diseases and cardiovascular disorders. Preclinical studies are currently underway to assess its safety profile and efficacy in animal models.
In conclusion, 2-Amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylic acid represents a valuable building block for chemical innovation across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and biological characterization techniques, positions it as a key player in the development of novel compounds with diverse functionalities.
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